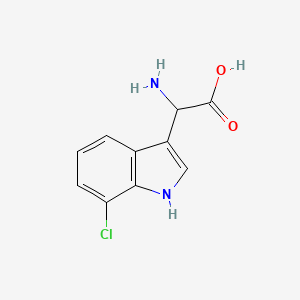

1h-Indole-3-acetic acid,a-amino-7-chloro-

Description

Overview of Indole-3-acetic Acid (IAA) and Auxin Biology in Research

Indole-3-acetic acid (IAA) is the most common and physiologically active auxin, a class of plant hormones that plays a cardinal role in virtually every aspect of plant growth and development. wikipedia.orgwikipedia.org Discovered in the early 20th century, IAA is primarily synthesized in the young, actively growing parts of plants, such as apical buds and leaves, predominantly from the amino acid tryptophan. wikipedia.orgfiveable.mebyjus.com Its functions are extensive and concentration-dependent, orchestrating a complex network of developmental processes.

The primary mechanism of IAA action involves promoting cell elongation, a critical process for stem growth and tropic responses. doraagri.combritannica.com It facilitates the loosening of plant cell walls, allowing for turgor pressure-driven expansion. fiveable.me Beyond elongation, IAA is integral to apical dominance, where the central stem grows more prominently than lateral stems, thereby shaping the plant's architecture. fiveable.me It is also essential for the initiation of lateral and adventitious roots, the development of fruit, and the differentiation of vascular tissues like xylem and phloem. doraagri.comlibretexts.org Furthermore, IAA mediates plant responses to environmental stimuli such as light (phototropism) and gravity (gravitropism), ensuring optimal positioning for resource acquisition. britannica.com The central role of IAA in these processes has made it a cornerstone of research in plant physiology and developmental biology for decades.

| Key Biological Functions of Indole-3-acetic Acid (IAA) |

| Cell Elongation & Expansion |

| Apical Dominance |

| Root Initiation & Development |

| Vascular Tissue Differentiation |

| Fruit Growth & Development |

| Tropic Responses (Phototropism, Gravitropism) |

| Flowering & Organ Development |

Significance of Substituted Indole (B1671886) Derivatives in Chemical Biology Research

The indole ring is a versatile structural motif found in a vast array of pharmacologically active compounds, making its derivatives a major focus of research. researchgate.netwisdomlib.orgbiosynth.com The chemical modification of the indole scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological activities, leading to the development of novel therapeutic agents and chemical probes. mdpi.comdntb.gov.ua

Halogenation, the introduction of halogen atoms like chlorine or bromine, is a particularly powerful strategy in medicinal chemistry. nih.gov The presence of a halogen can profoundly influence a compound's biological activity by altering its electronic distribution, lipophilicity, and metabolic stability. researchgate.netfrontiersin.org For instance, halogenated marine indole alkaloids have demonstrated a wide spectrum of activities, including antibacterial, antitumor, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net

Similarly, the incorporation of amino groups or amino acid-like side chains introduces new functionalities. These substitutions can increase polarity, introduce a chiral center, and provide sites for hydrogen bonding, potentially altering target recognition and binding affinity. informahealthcare.comresearchgate.net The combination of different substituents on the indole core is a key strategy in structure-activity relationship (SAR) studies, which aim to systematically explore how molecular structure correlates with biological function. acs.orgnih.gov This approach has yielded indole derivatives with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netnih.gov

Rationale for Investigating 1H-Indole-3-acetic acid, α-amino-7-chloro- as a Model Compound

The specific compound 1H-Indole-3-acetic acid, α-amino-7-chloro- presents a compelling subject for investigation precisely because it combines three distinct and influential chemical features onto a single, biologically relevant scaffold. The rationale for its study as a model compound is built upon the predictable, yet unexplored, synergy of these components.

The IAA Core: The foundation of the molecule is Indole-3-acetic acid, providing a direct link to the well-characterized biological pathways of auxins. This allows for initial biological testing in established plant-based assays while also serving as a starting point for exploring non-plant targets.

7-Chloro Substitution: The chlorine atom at the 7-position of the indole ring is expected to significantly modify the electronic properties of the aromatic system. Halogenation at this position can alter the molecule's binding affinity to native protein targets and potentially confer novel activities by influencing interactions within binding pockets.

α-Amino Group: The introduction of an amino group on the α-carbon of the acetic acid side chain transforms the molecule into a structural analog of a chlorinated tryptophan. This modification introduces a chiral center, adds a basic functional group capable of forming salt bridges, and fundamentally changes the molecule's polarity and hydrogen-bonding capabilities. This "amino acid-like" feature could facilitate recognition by amino acid transporters or enzymes, potentially leading to unique biological uptake, distribution, or metabolic pathways.

Research Objectives and Scope for Investigating Complex Indole Structures

The investigation of a novel, complex indole structure like 1H-Indole-3-acetic acid, α-amino-7-chloro- necessitates a structured and multi-faceted research approach. The primary objectives would be to synthesize the compound, characterize its properties, and explore its potential biological activities through systematic screening and analysis.

Research Objectives:

Chemical Synthesis and Characterization: To develop a robust synthetic route to produce 1H-Indole-3-acetic acid, α-amino-7-chloro- in high purity. This would include the separation and characterization of its stereoisomers (enantiomers) due to the chiral α-carbon.

Physicochemical Profiling: To determine fundamental properties such as solubility, stability under various pH conditions, and lipophilicity (LogP), which are critical for understanding its potential biological behavior.

Biological Activity Screening: To perform a broad-based in vitro screening to identify potential biological effects. This would include:

Auxin activity assays to determine if it mimics or antagonizes natural IAA.

Antiproliferative assays against a panel of human cancer cell lines.

Antimicrobial assays against representative bacterial and fungal strains.

Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of analog compounds (e.g., the non-chlorinated version, the non-amino version, and other halogenated isomers) to understand the specific contribution of the 7-chloro and α-amino groups to any observed activity. nih.govresearchgate.net

Computational Modeling: To use molecular docking studies to predict potential interactions with known biological targets, such as auxin-binding proteins or enzymes implicated in diseases, to guide further experimental work. aip.org

The scope of this initial investigation would be confined to fundamental chemical synthesis and in vitro biological evaluation. The goal is to establish a foundational understanding of the compound's properties and potential as a lead for further, more specialized research. The project would not extend to in vivo animal studies, clinical trials, or agricultural applications at this preliminary stage.

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2O2 |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

2-amino-2-(7-chloro-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C10H9ClN2O2/c11-7-3-1-2-5-6(4-13-9(5)7)8(12)10(14)15/h1-4,8,13H,12H2,(H,14,15) |

InChI Key |

CQXOUPUXXCBLME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2C(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1h Indole 3 Acetic Acid, α Amino 7 Chloro

Retrosynthetic Analysis of 1H-Indole-3-acetic acid, α-amino-7-chloro-

A logical retrosynthetic analysis of the target molecule, α-amino-7-chloro-1H-indole-3-acetic acid (commonly known as 7-chloro-L-tryptophan), suggests a convergent synthetic strategy. The primary disconnection can be made at the C3-Cα bond of the indole (B1671886) ring, separating the 7-chloroindole (B1661978) core from the α-amino acetic acid side chain. This leads to two key synthons: a 7-chloroindole synthon and an α-amino acid synthon.

Further disconnection of the 7-chloroindole synthon can be envisioned through the well-established Fischer indole synthesis. This would involve the reaction of 2-chlorophenylhydrazine with a suitable three-carbon carbonyl compound, such as pyruvic acid or its synthetic equivalent.

The α-amino acid side chain can be introduced through various methods, including the Strecker synthesis from an appropriate aldehyde, or by alkylation of a suitable nucleophile with a serine-derived electrophile. An enzymatic approach utilizing tryptophan synthase also presents a highly attractive and stereoselective disconnection.

This retrosynthetic strategy allows for the modular synthesis of the target compound and its analogs by varying the substituted phenylhydrazine (B124118) and the components for the side chain introduction.

Established Synthetic Routes for Substituted Indole-3-acetic Acid Derivatives

The synthesis of substituted indole-3-acetic acid derivatives, including the target molecule, can be accomplished by combining strategies for the formation of the indole ring with methods for the introduction of the side chain.

Strategies for Indole Ring Formation and Functionalization at C-7

The Fischer indole synthesis is a cornerstone for the construction of the indole nucleus. wikipedia.orgrsc.orgthermofisher.comorganic-chemistry.orgresearchgate.net In the context of α-amino-7-chloro-1H-indole-3-acetic acid, this would typically involve the acid-catalyzed reaction of 2-chlorophenylhydrazine with a pyruvate (B1213749) derivative. The choice of the acid catalyst (Brønsted or Lewis acids) and reaction conditions is crucial for the efficiency of the cyclization. rsc.org

Alternative methods for the synthesis of 7-substituted indoles have also been developed. These include palladium-catalyzed cross-coupling reactions to form N-aryl hydrazones, which can then undergo Fischer indolization. rsc.org Direct C-H functionalization at the C7 position of an existing indole ring is a more recent and atom-economical approach, though it can present challenges in regioselectivity.

Approaches for α-Amino Acetic Acid Moiety Introduction

Several methods are available for the introduction of the α-amino acetic acid side chain at the C3 position of the 7-chloroindole core.

Enzymatic Synthesis: The use of tryptophan synthase (TrpS) and its engineered variants offers a highly efficient and stereoselective route. nih.govmdpi.comnih.gov This enzyme catalyzes the reaction between indole (or its derivatives, such as 7-chloroindole) and L-serine to directly yield the corresponding L-tryptophan analog. nih.gov Engineered TrpB subunits have shown improved activity with a broader range of substituted indoles. acs.org

Strecker Synthesis: This classical method involves the reaction of an aldehyde or ketone with an amine and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. nih.govresearchgate.netnih.govresearchgate.netmsu.edu For the synthesis of the target compound, this would entail the use of 7-chloroindole-3-carboxaldehyde. Asymmetric versions of the Strecker synthesis, employing chiral catalysts, can provide enantiomerically enriched α-amino acids. nih.govresearchgate.netnih.govresearchgate.net

Alkylation with Serine Derivatives: The C3 position of 7-chloroindole can be alkylated with electrophilic serine derivatives, such as β-lactone or aziridine (B145994) carboxylates, to introduce the α-amino acid moiety.

Stereoselective Synthesis Considerations

Controlling the stereochemistry at the α-carbon is paramount in the synthesis of α-amino acids. As mentioned, enzymatic synthesis using tryptophan synthase inherently provides the L-enantiomer with high enantiopurity. nih.gov For chemical methods like the Strecker synthesis, achieving stereoselectivity requires the use of chiral auxiliaries or catalysts. nih.govnih.govresearchgate.net Asymmetric Strecker reactions have been developed using chiral thiourea (B124793) catalysts, which can provide high enantiomeric excess. nih.govresearchgate.net

Optimization of Reaction Conditions and Yield for 1H-Indole-3-acetic acid, α-amino-7-chloro-

For the Fischer indole synthesis , key parameters to consider include the choice of acid catalyst, solvent, and temperature. scispace.comresearchgate.net Studies have shown that the use of heterogeneous catalysts, such as zeolites, or unconventional solvents like deep eutectic solvents can improve yields and facilitate product isolation. Microwave-assisted synthesis has also been shown to accelerate the reaction and improve yields in some cases. nih.gov

| Reaction Step | Key Parameters for Optimization | Potential Improvements |

| Fischer Indole Synthesis | Acid catalyst (Brønsted vs. Lewis), Solvent polarity, Temperature, Reaction time | Use of heterogeneous catalysts (e.g., zeolites), microwave irradiation, flow chemistry setups. nih.gov |

| Enzymatic Synthesis (TrpS) | Enzyme variant, Substrate concentration, pH, Temperature, Reaction time | Directed evolution of TrpS for enhanced activity with substituted indoles, use of whole-cell biocatalysts. nih.govacs.orgnih.gov |

| Strecker Synthesis | Cyanide source, Amine source, Catalyst for asymmetric variants, Hydrolysis conditions | Use of safer cyanide sources, development of more efficient and selective chiral catalysts. nih.govresearchgate.netresearchgate.net |

In enzymatic synthesis , the choice of the tryptophan synthase variant is crucial, as different variants exhibit varying activities towards substituted indoles. nih.govacs.org Optimization of substrate concentrations, pH, and temperature can significantly enhance the yield of the desired 7-chlorotryptophan (B86515). nih.govcjcatal.com Directed evolution of tryptophan synthase has led to variants with significantly improved catalytic efficiency and thermal stability. nih.gov

Synthesis of Structural Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of structural analogs of α-amino-7-chloro-1H-indole-3-acetic acid is essential for understanding its structure-activity relationship (SAR). This involves modifying both the indole core and the amino acid side chain.

By employing different halogenated or otherwise substituted phenylhydrazines in the Fischer indole synthesis, a variety of substituted indole-3-acetic acid derivatives can be prepared. For example, the synthesis of 4-chloroindole-3-acetic acid and its esters has been reported, and their biological activities have been evaluated. researchgate.nettandfonline.comtandfonline.comnih.govfao.org Similarly, fluorinated analogs such as 6-fluoroindole-3-acetic acid have been synthesized and investigated for their potential applications. chemimpex.comamanote.comchemicalbook.comoakwoodchemical.com

Modifications at the Indole Nitrogen (N-1)

The indole nitrogen (N-1) of 7-chloro-L-tryptophan is a key site for synthetic modification, allowing for the introduction of various substituents that can modulate the compound's electronic properties, steric profile, and potential for hydrogen bonding. While direct N-alkylation of indoles is a common transformation, protection of the indole nitrogen, particularly with a tert-butyloxycarbonyl (Boc) group, is a well-established strategy to prevent undesired side reactions during subsequent synthetic steps, such as peptide synthesis.

A general and effective method for the N-protection of tryptophan derivatives involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent such as acetonitrile (B52724). rsc.org This reaction yields the Nin-Boc-protected derivative. This transformation is crucial as the unprotected indole N-H can be acidic and may interfere with certain reaction conditions, particularly those involving strong bases. The introduction of the Boc group at this position enhances the stability of the indole ring to acidic conditions often used for the deprotection of Nα-Boc groups. rsc.org

Table 1: Representative Method for N-1 Modification of Tryptophan Derivatives

| Reagents | Product | Purpose | Reference |

|---|

Variations of the α-Amino Group

The α-amino acid moiety of 7-chloro-L-tryptophan provides two primary handles for chemical modification: the α-amino group and the carboxylic acid. These sites are fundamental to its role as an amino acid and are frequently modified for applications in peptide synthesis and the development of bioactive molecules.

N-Terminal Protection: Protection of the α-amino group is a prerequisite for most peptide coupling reactions to ensure regioselective formation of the amide bond. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose. The synthesis of Nα-Boc-7-chloro-L-tryptophan is typically achieved by reacting 7-chloro-L-tryptophan with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. smolecule.comchemicalbook.com For instance, the reaction can be carried out in a mixture of tetrahydrofuran (B95107) and ethyl acetate (B1210297) with sodium hydrogencarbonate as the base, yielding the desired N-protected product. chemicalbook.com

C-Terminal Esterification: The carboxylic acid group can be converted to an ester to protect it during synthesis or to create prodrugs with altered solubility and pharmacokinetic properties. dovepress.com A general and convenient method for the esterification of tryptophan and other amino acids involves reacting the amino acid with an alcohol in the presence of p-toluenesulfonyl chloride. sci-hub.se This method is effective for producing various esters, such as benzyl (B1604629) or ethyl esters, in high yields without significant side product formation. sci-hub.se

Decarboxylation: A more profound modification of the amino acid structure is the removal of the carboxylic acid group through decarboxylation. This reaction converts the amino acid into its corresponding biogenic amine. For tryptophan derivatives, this yields tryptamines. The decarboxylation of amino acids can be achieved by heating, often in a high-boiling solvent with a catalyst. sciencemadness.org This transformation of 7-chloro-L-tryptophan would yield 7-chloro-tryptamine, a valuable building block for the synthesis of more complex alkaloids and pharmacologically active agents.

Table 2: Summary of Modifications at the α-Amino Acid Moiety

| Transformation | Reagents/Conditions | Product | Purpose | Reference |

|---|---|---|---|---|

| Nα-Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃) | Nα-Boc-7-chloro-L-tryptophan | Protection for peptide synthesis | smolecule.comchemicalbook.com |

| C-Esterification | Alcohol (e.g., Benzyl alcohol), p-Toluenesulfonyl chloride | 7-chloro-L-tryptophan ester | Protection, Prodrug synthesis | sci-hub.se |

Halogenation Pattern Variations on the Indole Ring System

The biosynthesis of halogenated natural products often involves highly regioselective halogenase enzymes. These enzymes offer a powerful tool for creating tryptophan analogs with different halogenation patterns on the indole ring, providing alternatives to the 7-chloro substitution. Flavin-dependent halogenases (FDHs) are particularly versatile, capable of incorporating chlorine or bromine at specific positions on the tryptophan scaffold.

The regioselectivity of these enzymes is determined by their unique active site architecture. By selecting the appropriate halogenase, it is possible to direct halogenation to positions C-5, C-6, or C-7 of the indole ring.

Tryptophan 7-halogenases , such as PrnA and RebH, catalyze the chlorination or bromination at the C-7 position, leading to the formation of 7-chloro- or 7-bromo-tryptophan.

Tryptophan 6-halogenases , like SttH, specifically introduce a halogen atom at the C-6 position.

Tryptophan 5-halogenases , including PyrH, direct halogenation to the C-5 position.

This enzymatic approach provides a sustainable and highly selective alternative to traditional chemical synthesis for the production of a variety of halogenated tryptophan derivatives. smolecule.com Furthermore, research into the structure of these enzymes has opened the door to protein engineering, where mutagenesis can be used to alter the regioselectivity, further expanding the toolbox for creating novel halogenated building blocks.

Table 3: Regioselective Enzymatic Halogenation of Tryptophan

| Enzyme | Halogenation Position | Halogen | Example Product | Reference |

|---|---|---|---|---|

| RebH, PrnA | C-7 | Cl, Br | 7-chloro-L-tryptophan | smolecule.com |

| SttH | C-6 | Cl, Br | 6-chloro-L-tryptophan | smolecule.com |

Molecular and Biochemical Mechanisms of Action Non Clinical Focus

Interactions with Plant Auxin Signaling Components

Indole-3-acetic acid (IAA) is the most abundant and well-studied native auxin, a class of plant hormones that orchestrates a vast array of developmental processes, including cell division and elongation, tissue differentiation, and responses to environmental cues like light and gravity. wikipedia.orgnih.gov The cellular activity of IAA and its analogs is mediated through a sophisticated signaling pathway involving specific receptors, transport systems, and gene regulation networks. nih.gov

The primary mechanism of auxin perception occurs in the nucleus and involves a co-receptor complex. nih.gov This complex consists of an F-box protein, most notably TRANSPORT INHIBITOR RESISTANT 1 (TIR1) or its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins, and a transcriptional repressor protein from the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) family. nih.govnih.gov

Auxin acts as a molecular "glue," promoting the interaction between the TIR1/AFB protein and the Aux/IAA repressor. nih.gov In the absence of auxin, Aux/IAA proteins bind to AUXIN RESPONSE FACTOR (ARF) transcription factors, inhibiting their activity and repressing the transcription of auxin-responsive genes. wikipedia.orgmdpi.com When auxin levels rise, the hormone binds to a pocket in the TIR1/AFB protein, which stabilizes the interaction with a specific domain (Domain II) on an Aux/IAA protein. nih.gov This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex (a type of E3 ubiquitin ligase) and subsequent degradation by the 26S proteasome. nih.govnih.gov The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the expression of downstream genes. nih.govnih.gov

Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptor complexes with varying affinities for auxin, allowing for a wide range of hormonal sensitivities and responses. nih.gov Studies with various synthetic auxins and chlorinated IAA analogs, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), have shown that modifications to the indole (B1671886) ring can alter binding affinity for specific TIR1/AFB receptors. nih.govresearchgate.net For instance, certain chlorinated indole-3-tetrazoles, which are bio-isosteres of IAA, have demonstrated preferential binding to TIR1 over AFB5. researchgate.net This highlights how substitutions on the indole ring can create receptor-selective auxins.

Table 1: Key Proteins in Auxin Receptor Complex

| Protein Component | Family | Function |

|---|---|---|

| TIR1/AFB | F-box Proteins | Substrate recognition component of the SCF E3 ubiquitin ligase; binds auxin. |

| Aux/IAA | Transcriptional Repressors | Represses ARF activity; targeted for degradation in the presence of auxin. |

| ARF | Auxin Response Factors | Transcription factors that bind to auxin-response elements in gene promoters. |

This table summarizes the core components of the nuclear auxin signaling pathway.

The spatial distribution of auxin within a plant is critical for development and is maintained by a sophisticated system of polar auxin transport. nih.gov This process involves auxin influx and efflux carriers that move auxin into and out of cells. While specific data on 7-chloro-substituted IAA is scarce, the behavior of IAA and other analogs provides a model for its likely effects.

Auxin influx is primarily mediated by carriers like the AUXIN RESISTANT 1 (AUX1)/LIKE-AUX1 (LAX) proteins. Efflux is controlled by two main families of transporters: the PIN-FORMED (PIN) proteins and the ATP-BINDING CASSETTE B (ABCB) transporters. The asymmetric localization of PIN proteins on the plasma membrane of cells is a key determinant of the directionality of auxin flow. nih.gov

The binding of an auxin analog to the TIR1/AFB co-receptor and the subsequent degradation of Aux/IAA repressors directly impacts gene expression. nih.gov This derepression of ARF transcription factors leads to rapid changes in the transcription of a wide range of genes. These "early" or "primary" auxin-responsive genes are induced within minutes of auxin exposure. nih.gov

These genes fall into several major families, including the Aux/IAA genes themselves (a negative feedback mechanism), the GH3 genes (which encode enzymes that conjugate amino acids to auxin to regulate its activity), and the SMALL AUXIN UP RNA (SAUR) genes. nih.gov The specific set of genes regulated by an auxin analog can vary depending on the tissue type, developmental stage, and the specific affinity of the analog for different receptor complexes. scispace.com Gain-of-function mutations that stabilize Aux/IAA proteins lead to dramatic changes in gene expression and severe developmental defects, underscoring the importance of this regulatory system. nih.gov Overexpression of certain Aux/IAA genes has been shown to enhance tolerance to environmental stresses like drought and salinity, linking auxin signaling to stress physiology. mdpi.com

Biochemical Interactions with Microbial Systems

IAA is not exclusive to plants; it is also synthesized by a wide range of microorganisms, including bacteria and fungi, that associate with plants. nih.govmdpi.com In these interactions, IAA can act as a signaling molecule that modulates the host's development or as a factor in microbial physiology and virulence.

Many plant-associated bacteria, both pathogenic and beneficial, can produce IAA. researchgate.net In pathogenic bacteria like Pseudomonas savastanoi, which causes olive knot disease, IAA production is a key virulence factor. nih.govunifi.it The bacterium synthesizes IAA via the indole-3-acetamide (B105759) (IAM) pathway, and the resulting high concentrations of auxin in host tissue lead to the characteristic tumor-like growths (knots). unifi.itbohrium.com Mutants unable to synthesize IAA show reduced virulence. nih.gov

Beyond its role in causing disease symptoms, IAA can act as a signaling molecule within the bacterial population. In P. savastanoi, IAA has been shown to regulate the expression of genes related to its secretion systems, which are crucial for delivering virulence factors into plant cells. nih.gov In other bacteria, such as Pseudomonas aeruginosa, IAA has been observed to impact biofilm formation, a key factor in bacterial persistence and pathogenesis. nih.gov Some bacteria also possess the ability to degrade IAA, which may serve as a mechanism to acquire carbon and nitrogen or to interfere with the host plant's developmental processes. nih.gov

Table 2: Role of IAA in Bacterial-Plant Interactions

| Bacterial Species | Role of IAA | Mechanism/Pathway | Reference |

|---|---|---|---|

| Pseudomonas savastanoi | Virulence Factor | Biosynthesis via iaaM/iaaH genes (IAM pathway) | nih.govunifi.it |

| Pseudomonas aeruginosa | Biofilm Inhibition | Affects virulence factor production | nih.gov |

| Various rhizobacteria | Plant Growth Promotion | Stimulates root development | researchgate.net |

This table provides examples of the diverse roles of IAA in bacterial physiology and interactions with host organisms.

IAA and its precursors are also important molecules in the fungal kingdom, including in plant-pathogenic and symbiotic fungi. nih.gov Many ectomycorrhizal fungi, which form symbiotic relationships with plant roots, produce IAA to facilitate root colonization and the development of the symbiotic interface. plos.org The production of IAA by these fungi is often stimulated by precursors like L-tryptophan released from plant roots. plos.org

In some cases, IAA can have a dual effect on fungal growth, with low concentrations promoting growth and high concentrations being inhibitory. mdpi.com For pathogenic fungi, IAA can act as a virulence factor. For example, in the rice pathogen Fusarium fujikuroi, IAA contributes to disease development. Conversely, some studies have shown that certain IAA-producing microbes, like Streptomyces species, can exhibit antifungal activity against phytopathogens, suggesting a more complex interplay of signaling and competition. Fungal endophytes, which live within plant tissues without causing disease, can also synthesize IAA, potentially influencing plant growth and physiology for mutual benefit. nih.gov

Interaction with DNA Topology and Gene Regulation in Microorganisms

Direct studies detailing the interaction of 1H-Indole-3-acetic acid, α-amino-7-chloro- with microbial DNA topology and gene regulation are not available in the current scientific literature. However, research on its parent molecule, indole-3-acetic acid (IAA), provides a foundational understanding of how indole compounds can influence these fundamental cellular processes in bacteria.

IAA has been shown to affect the supercoiling of plasmid DNA in bacteria such as Escherichia coli and Ensifer meliloti. In vitro assays have demonstrated that IAA can interact with DNA, inducing conformational changes characteristic of intercalating agents. This interaction can lead to the relaxation of negatively supercoiled DNA, a process that is critical for the regulation of various DNA-dependent processes, including replication, recombination, and transcription. The ability of IAA to alter DNA topology is linked to its inhibition of type IA topoisomerases, enzymes that play a crucial role in controlling the topological state of DNA in bacteria. By influencing DNA supercoiling, IAA can modulate the expression of genes that are sensitive to changes in DNA topology.

Furthermore, IAA is recognized as a signaling molecule in many plant-associated bacteria, where it can trigger global changes in gene expression. For instance, in the plant pathogen Pseudomonas syringae, exogenous IAA can alter the expression of hundreds of genes, including those related to virulence and stress responses. This regulation is part of a complex network that allows bacteria to adapt to their environment and interact with their hosts.

While these findings for IAA are significant, it is crucial to note that the addition of a 7-chloro substitution and an α-amino group, as in 1H-Indole-3-acetic acid, α-amino-7-chloro-, could significantly alter the molecule's chemical properties, including its size, electronegativity, and ability to form hydrogen bonds. These changes would likely impact its ability to intercalate into DNA, interact with topoisomerases, and bind to regulatory proteins, potentially leading to a different spectrum of effects on DNA topology and gene regulation in microorganisms. However, without specific studies on this compound, any such effects remain speculative.

Enzyme Modulation and Inhibition Kinetics

The interaction of 1H-Indole-3-acetic acid, α-amino-7-chloro- with various enzymes is a key aspect of its potential biological activity. While a comprehensive profile of its target enzymes is not yet established, research on related halogenated tryptophan analogs provides insights into its potential for enzyme modulation.

Specific catabolic or other metabolic enzymes that are directly targeted by 1H-Indole-3-acetic acid, α-amino-7-chloro- in microorganisms have not been extensively documented. However, studies on halogenated tryptophan derivatives suggest that enzymes involved in amino acid metabolism are potential targets. For instance, a study on the parasite Trypanosoma brucei revealed that a series of halogenated tryptophan analogues exhibited significant trypanocidal activity by disrupting the transamination of aromatic amino acids, a critical metabolic process for the parasite's survival. This suggests that aminotransferases could be a class of enzymes susceptible to inhibition by halogenated tryptophan derivatives like 1H-Indole-3-acetic acid, α-amino-7-chloro-.

The primary enzymes associated with 7-chloro-L-tryptophan (a closely related compound) are the flavin-dependent tryptophan 7-halogenases, such as PrnA and RebH, which are responsible for its biosynthesis. These enzymes catalyze the regioselective chlorination of L-tryptophan at the 7-position of the indole ring. While these are the enzymes that produce the compound, the product itself can bind to the active site, as demonstrated in structural studies.

Detailed structural information on the binding of 1H-Indole-3-acetic acid, α-amino-7-chloro- to target enzymes is limited. However, the crystal structures of tryptophan 7-halogenases, PrnA and RebH, in complex with 7-chloro-L-tryptophan provide a precise model of how this molecule interacts with an enzyme active site. nih.govesrf.frresearchgate.net

In the tryptophan 7-halogenase PrnA, the substrate binding site is located in a distinct helical module, separated from the flavin adenine (B156593) dinucleotide (FAD) binding site by a tunnel approximately 10 Å long. nih.govesrf.fr The 7-chlorotryptophan (B86515) molecule is bound in a pocket where its indole ring is stacked between aromatic residues (H101 and W455 on one face, and F103 on the other). nih.gov The indole nitrogen forms a hydrogen bond with the backbone carbonyl of E346. The α-amino group forms a salt bridge with E450 and also participates in hydrogen bonding with other residues. The carboxylate group is also held in place by hydrogen bonds with the protein. nih.gov The binding mode of 7-chlorotryptophan is essentially identical to that of the natural substrate, tryptophan. nih.govresearchgate.net

The table below summarizes the key interacting residues in the binding site of PrnA with 7-chlorotryptophan.

| Functional Group of 7-chlorotryptophan | Interacting Residues in PrnA | Type of Interaction |

| Indole Ring | H101, W455, F103 | Stacking Interactions |

| Indole Nitrogen | E346 (backbone carbonyl) | Hydrogen Bond |

| α-Amino Group | E450 | Salt Bridge, Hydrogen Bonds |

| α-Carboxylate Group | Various residues | Hydrogen Bonds |

This detailed understanding of the binding of 7-chlorotryptophan to its biosynthetic enzyme provides a valuable template for predicting how 1H-Indole-3-acetic acid, α-amino-7-chloro- might interact with the active sites of other enzymes, particularly those that recognize tryptophan or other indole-containing molecules.

Structure-Activity Relationship (SAR) Elucidation for 1H-Indole-3-acetic acid, α-amino-7-chloro- and Analogs

The α-amino group is a crucial functional group that significantly influences the biological activity of tryptophan and its analogs. In the context of gene regulation, studies on the E. coli trp repressor have shown that the α-amino group of the corepressor L-tryptophan is essential for the repressor to bind to its operator DNA with high affinity. This interaction helps to properly orient the tryptophan molecule within the binding pocket, which in turn leads to a conformational change in the repressor that allows it to recognize and bind the DNA.

The protonated state of the α-amino group at physiological pH allows it to form strong electrostatic interactions, such as salt bridges and hydrogen bonds, with negatively charged residues (e.g., aspartate or glutamate) in enzyme active sites or on receptor surfaces. nih.gov As seen in the structure of PrnA with bound 7-chlorotryptophan, the α-amino group's interaction with E450 is a key anchoring point. nih.gov The presence of this group is therefore fundamental for the recognition and binding of tryptophan analogs to many proteins.

The introduction of a chlorine atom at the 7-position of the indole ring has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. Halogenation, in general, can alter a molecule's lipophilicity, electronic distribution, and size, which can in turn affect its absorption, distribution, metabolism, and interaction with biological targets.

The 7-chloro substitution makes the indole ring more electron-poor and can influence its stacking interactions with aromatic amino acid residues in a protein's binding pocket. This alteration in electronic properties can modulate the binding affinity and specificity for a particular target. For example, in the case of tryptophan 7-halogenase, the enzyme has evolved to specifically recognize and catalyze the chlorination at the 7-position, indicating a high degree of structural and electronic complementarity between the enzyme's active site and the 7-position of the indole ring.

The table below summarizes the potential effects of the 7-chloro substitution on the properties and activity of 1H-Indole-3-acetic acid, α-amino-7-chloro-.

| Property | Influence of 7-Chloro Substitution | Potential Impact on Biological Activity |

| Lipophilicity | Increased | May enhance membrane permeability and binding to hydrophobic pockets. |

| Electronic Distribution | Electron-withdrawing effect on the indole ring | Can alter stacking interactions and hydrogen bonding potential. |

| Size and Shape | Increased steric bulk at the 7-position | May enhance or hinder binding to specific targets depending on the active site topology. |

| Metabolic Stability | May alter susceptibility to enzymatic degradation | Can influence the duration of action. |

Biosynthetic and Metabolic Pathways of Indole 3 Acetic Acid, α Amino 7 Chloro if Applicable

Tryptophan-Dependent Pathways in Microorganisms and Plants

The majority of Indole-3-acetic acid (IAA) in both plants and microorganisms is synthesized from the amino acid L-tryptophan (Trp) through several distinct pathways. nih.govmdpi.com These pathways are generally named for a key intermediate compound. mdpi.com The synthesis of the halogenated auxin 4-chloroindole-3-acetic acid (4-Cl-IAA) has been shown to proceed through a chlorinated version of one of these pathways, suggesting that the tryptophan precursor is halogenated before its conversion to the final auxin product. nih.govoup.com

Indole-3-acetamide (B105759) (IAM) Pathway

The Indole-3-acetamide (IAM) pathway involves two primary enzymatic steps. researchgate.net First, the enzyme tryptophan-2-monooxygenase converts tryptophan to indole-3-acetamide (IAM). frontiersin.org Subsequently, an amidase or IAM-hydrolase hydrolyzes IAM to produce IAA. researchgate.netfrontiersin.org This pathway is well-characterized in plant-associated bacteria, including both phytopathogens like Agrobacterium tumefaciens and beneficial bacteria. researchgate.netbiologists.com Evidence also suggests the functionality of an IAM-dependent auxin biosynthesis pathway in plants like Arabidopsis thaliana. nih.gov

Indole-3-pyruvate (IPA) Pathway

Considered a major and universally conserved route for IAA synthesis in plants, the Indole-3-pyruvate (IPA) pathway is also utilized by many plant-beneficial bacteria. nih.govnih.gov This pathway consists of two main steps:

Deamination: Tryptophan is converted to indole-3-pyruvic acid (IPA) by tryptophan aminotransferases (TAA family enzymes). nih.govbiologists.com

Decarboxylation: IPA is then converted to indole-3-acetaldehyde (IAAld), which is subsequently oxidized to form IAA. In plants, the conversion from IPA to IAA is catalyzed by flavin-containing monooxygenases of the YUCCA family. nih.govbiologists.com In bacteria, the conversion of IPA to IAAld is often the rate-limiting step, carried out by an indole-3-pyruvate decarboxylase (IPDC). nih.gov

Crucially, research on the biosynthesis of the naturally occurring halogenated auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), in pea (Pisum sativum) seeds has demonstrated that it is synthesized via a chlorinated version of the IPA pathway. nih.govnih.govresearchgate.net This process begins with 4-chlorotryptophan (4-Cl-Trp), which is then converted into the novel intermediate 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) by aminotransferases, paralleling the main IAA pathway. nih.govnih.gov This indicates that chlorination occurs at the precursor stage (tryptophan) rather than on the final IAA molecule. oup.com

| Step | Standard IPA Pathway Intermediate | Chlorinated IPA Pathway Intermediate (for 4-Cl-IAA) | Key Enzyme Family |

|---|---|---|---|

| 1 | L-Tryptophan | 4-chloro-L-Tryptophan | Tryptophan Halogenase (for chlorination), Tryptophan Aminotransferase (TAA/TAR) |

| 2 | Indole-3-pyruvic acid (IPyA) | 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) | Tryptophan Aminotransferase (TAA/TAR) |

| 3 | Indole-3-acetic acid (IAA) | 4-chloroindole-3-acetic acid (4-Cl-IAA) | YUCCA Flavin Monooxygenases (in plants) / Decarboxylases & Dehydrogenases (in bacteria) |

Tryptamine (B22526) (TAM) Pathway

In the Tryptamine (TAM) pathway, tryptophan is first decarboxylated to form tryptamine. uwa.edu.au Tryptamine is then converted through a series of steps, likely involving indole-3-acetaldehyde (IAAld) as an intermediate, to yield IAA. nih.govutas.edu.au The YUCCA family of enzymes, also active in the IPA pathway, has been implicated in the conversion of tryptamine in this pathway in Arabidopsis. nih.govutas.edu.au Studies in pea roots have detected endogenous tryptamine and demonstrated its conversion to IAA, supporting the operation of this pathway. uwa.edu.auresearchgate.net

Indole-3-acetonitrile (B3204565) (IAN) Pathway

The Indole-3-acetonitrile (IAN) pathway is another route for IAA biosynthesis, though it is less studied in bacteria compared to plants. researchgate.net The pathway begins with the conversion of tryptophan to indole-3-acetaldoxime (IAOx). mdpi.com IAOx is then converted to indole-3-acetonitrile (IAN). researchgate.net Finally, the IAN intermediate is hydrolyzed by a nitrilase enzyme to produce IAA. redalyc.org In Arabidopsis thaliana, feeding experiments with chlorinated tryptophan derivatives led to the production of chlorinated IAN, suggesting that the enzymes of this pathway can also process halogenated substrates. nih.gov

Tryptophan-Independent Pathways

Evidence from studies on tryptophan auxotroph mutants of maize and Arabidopsis in the early 1990s suggested that plants can synthesize IAA without tryptophan as a direct precursor. nih.govnih.govnii.ac.jp This alternative route is known as the tryptophan-independent pathway. While the precise molecular components remain less understood than the tryptophan-dependent routes, it is hypothesized that the pathway branches off from the tryptophan synthesis pathway, possibly using intermediates like indole (B1671886) or indole-3-glycerol phosphate. mdpi.comredalyc.orgnih.gov The existence of a Trp-independent pathway is supported by labeling studies showing that IAA can become labeled with isotopes to a greater extent than the general tryptophan pool in the plant. nih.govnii.ac.jp

Catabolism and Degradation Mechanisms

The concentration of active auxins in tissues is tightly regulated not only by synthesis but also by degradation or inactivation. The primary catabolic pathway for IAA in plants is through oxidation. mdpi.com This process converts IAA to 2-oxindole-3-acetic acid (oxIAA), which is considered an irreversible breakdown product. mdpi.com Another method of inactivation is through conjugation, where IAA is linked to amino acids or sugars. While some conjugates are storage forms that can be hydrolyzed back to free IAA, others, like the formation of indole-3-acetyl aspartic acid (IAAsp), are considered a form of catabolism. nih.gov

In bacteria, several strains possess gene clusters that enable them to catabolize IAA, often using it as a source of carbon and nitrogen. nih.govresearchgate.net For example, some bacteria utilize the iac gene cluster for the aerobic degradation of IAA. nih.gov

Studies on the degradation of chlorinated auxins in the bacterium Bradyrhizobium japonicum have revealed differences compared to the degradation of unsubstituted IAA. asm.orgasm.org In this bacterium, IAA is metabolized via dioxindole-3-acetic acid and other intermediates to anthranilic acid. asm.org The degradation of 5-chloro-IAA proceeds similarly to 5-chloro-anthranilic acid. However, the degradation of 4-Cl-IAA appears to halt at the 4-Cl-dioxindole step, suggesting that the position of the chlorine atom on the indole ring can significantly affect its metabolic fate in microorganisms. asm.orgasm.org

| Starting Compound | Key Intermediates/End Products | Metabolic Fate |

|---|---|---|

| Indole-3-acetic acid (IAA) | Dioxindole-3-acetic acid, Dioxindole, Isatin, Anthranilic acid | Further metabolized |

| 4-chloroindole-3-acetic acid (4-Cl-IAA) | 4-Cl-dioxindole | Degradation appears to stop |

| 5-chloroindole-3-acetic acid (5-Cl-IAA) | 5-Cl-anthranilic acid | Resistant to further degradation |

Microbial Biotransformations and Metabolites

Microorganisms, particularly bacteria of the genus Pseudomonas, are known to metabolize tryptophan and its halogenated derivatives. Studies have shown that Pseudomonas pyrrocinia and Pseudomonas aureofaciens can transform 7-chloro-DL-tryptophan into a series of chlorinated indole derivatives. nih.gov

When cultured in the presence of 7-chloro-DL-tryptophan, these bacteria produce 7-chloroindole-3-pyruvate, 7-chloroindole-3-acetic acid, and other chlorinated indoles. nih.gov The metabolic pathway involves the transamination of tryptophan to indole-3-pyruvate, which is then converted to indole-3-acetaldehyde and subsequently oxidized to indole-3-acetic acid. nih.gov This indicates that the enzymatic machinery of these bacteria can accommodate the 7-chloro substituent on the indole ring.

Table 3: Microbial Metabolites of 7-chloro-L-tryptophan

| Organism | Precursor | Key Metabolites |

|---|---|---|

| Pseudomonas pyrrocinia | 7-chloro-DL-tryptophan | 7-chloroindole-3-pyruvate, 7-chloroindole-3-acetic acid, 7-chloroindole-3-carboxylic acid, 7-chloroindole (B1661978) |

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 1H-Indole-3-acetic acid, α-amino-7-chloro-. This technique provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. The molecular formula for 7-chloro-L-tryptophan is C₁₁H₁₁ClN₂O₂. nih.gov The expected monoisotopic mass can be calculated with high accuracy, which is then compared to the experimentally measured value to confirm the compound's identity.

Beyond accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) reveals the compound's fragmentation pattern. This analysis provides structural information by breaking the molecule into smaller, charged fragments. For indole (B1671886) derivatives like 7-chloro-L-tryptophan, a characteristic fragmentation involves the loss of the side chain, leading to the formation of a stable quinolinium-like ion. mdpi.com The fragmentation of the protonated molecule ([M+H]⁺) would be expected to yield key product ions that help confirm the structure of the indole core and the amino acid side chain.

Table 1: Expected HRMS Data for 1H-Indole-3-acetic acid, α-amino-7-chloro-

| Parameter | Expected Value | Information Provided |

|---|---|---|

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | Elemental Composition nih.gov |

| Calculated Monoisotopic Mass | 238.05091 Da | Accurate Mass for Identification |

| Protonated Molecule ([M+H]⁺) | 239.05838 m/z | Precursor ion for MS/MS |

| Key Fragment Ion | ~164.01 m/z | Corresponds to the 7-chloro-indolylmethyl cation |

| Key Fragment Ion | ~193.05 m/z | Corresponds to loss of formic acid (HCOOH) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of 1H-Indole-3-acetic acid, α-amino-7-chloro-.

1D NMR: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For 7-chloro-L-tryptophan, distinct signals are expected for the protons on the indole ring, the α-amino acid side chain (α-H and β-CH₂), and the exchangeable protons of the amine (NH₂), indole (NH), and carboxylic acid (OH) groups. The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule.

2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would show correlations between adjacent protons on the aromatic ring and within the -CH-CH₂- side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). epfl.ch This allows for the unambiguous assignment of carbon signals based on their attached, and usually pre-assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduepfl.ch This is vital for connecting different parts of the molecule, such as linking the β-protons of the side chain to the C3 carbon of the indole ring, and for assigning quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net It is particularly useful for determining stereochemistry and conformational details.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Indole-NH | ~11.0 | - | C2, C3, C7a |

| H2 | ~7.3 | ~124 | C3, C3a, C7a |

| H4 | ~7.5 | ~121 | C5, C6, C7a |

| H5 | ~7.0 | ~120 | C4, C6, C7 |

| H6 | ~7.1 | ~118 | C4, C5, C7 |

| α-H | ~4.2 | ~55 | Cβ, C=O |

| β-CH₂ | ~3.4 | ~27 | Cα, C2, C3 |

| COOH | ~12.0 | ~173 | - |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com The IR spectrum of 1H-Indole-3-acetic acid, α-amino-7-chloro- would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. The presence of the indole N-H, carboxylic acid O-H and C=O, amine N-H, and aromatic C-H bonds can be readily confirmed. researchgate.netresearchgate.net Additionally, the C-Cl bond exhibits a stretching vibration in the fingerprint region of the spectrum. libretexts.org

Table 3: Characteristic FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Very Broad, Strong |

| N-H (Indole) | Stretch | ~3400 | Sharp, Medium |

| N-H (Amine) | Stretch | 3400 - 3250 | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1725 - 1700 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Weak |

| C-Cl | Stretch | 850 - 550 | Medium to Strong |

Advanced Chromatographic Techniques for Purity, Quantification, and Metabolite Profiling

Chromatographic methods are essential for separating the target compound from complex mixtures, assessing its purity, and performing accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 7-chloro-L-tryptophan. nih.gov A common approach involves reversed-phase chromatography, typically using a C18 stationary phase. The mobile phase usually consists of a mixture of an aqueous buffer (often containing an acid like acetic or formic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comresearchgate.net Detection can be achieved using a UV detector, capitalizing on the strong ultraviolet absorbance of the indole ring, or a fluorescence detector for enhanced sensitivity and selectivity. researchgate.net By comparing the retention time of the sample to that of a known standard, the compound can be identified, and the peak area can be used for precise quantification and purity assessment.

For analyzing trace amounts of 1H-Indole-3-acetic acid, α-amino-7-chloro- in complex biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. mdpi.comnih.gov After chromatographic separation, the compound is ionized (e.g., by electrospray ionization, ESI) and the specific mass of the parent ion is selected. This parent ion is then fragmented, and a specific, characteristic product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing interference from other components in the matrix and allowing for highly accurate quantification at very low concentrations. researchgate.net

Chiral Analysis Methods for Enantiomeric Purity Determination

The compound α-amino-7-chloro-1H-indole-3-acetic acid, a halogenated derivative of tryptophan, possesses a chiral center at the alpha-carbon of the amino acid side chain. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers (D- and L-forms). As enantiomers often exhibit different biological activities and pharmacological profiles, methods to separate, identify, and quantify them are critical for research and development. phenomenex.com The determination of enantiomeric purity is essential to ensure the quality and efficacy of the specific stereoisomer being studied. nih.gov

Primary analytical techniques for determining the enantiomeric purity of this compound and its analogs include High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) and Capillary Electrophoresis (CE). researchgate.netchromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for the separation of enantiomers. researchgate.net This technique employs a stationary phase that is itself chiral. The separation is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. phenomenex.comresearchgate.net The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification.

While specific studies on α-amino-7-chloro-1H-indole-3-acetic acid are not widely published, extensive research on closely related halogenated tryptophan derivatives provides a robust framework for its analysis. For instance, the enantiomeric separation of 6-chlorotryptophan has been successfully achieved using a Cinchona alkaloid-based zwitterionic CSP. nih.gov This type of stationary phase is particularly effective for underivatized amino acids, as it can engage in multiple types of interactions (ionic, hydrogen bonding, steric) to achieve resolution. nih.govsigmaaldrich.com

Research on 6-chlorotryptophan demonstrated that a zwitterionic CSP could efficiently separate the enantiomers without prior chemical derivatization. nih.gov The method utilized a mobile phase containing volatile constituents, making it compatible with mass spectrometric detection for enhanced sensitivity and accuracy. nih.gov The optical purity of synthesized 6-chloro-L-tryptophan was successfully determined to be greater than 99.0% using this method. nih.gov

Table 1: Example HPLC Method for Chiral Separation of a Chlorinated Tryptophan Analog

| Parameter | Condition |

|---|---|

| Analyte | 6-chloro-DL-tryptophan |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+)) |

| Mobile Phase | Methanol/H₂O (98/2, v/v) containing 25–75 mM formic acid (FA) and 20–50 mM diethylamine (B46881) (DEA) |

| Separation Factor (α) | > 1.25 |

| Outcome | Successful baseline separation of D- and L-enantiomers |

This data is based on the analysis of the structurally similar compound 6-chlorotryptophan. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis is another powerful technique for enantiomeric separations, valued for its high efficiency and low consumption of samples and reagents. chromatographyonline.comchromatographyonline.com In chiral CE, a chiral selector is added to the background electrolyte. The separation occurs due to differences in the electrophoretic mobility of the transient diastereomeric complexes formed between the enantiomers and the chiral selector. chromatographyonline.com

For tryptophan derivatives, various chiral selectors have been employed, including proteins (like human serum transferrin) and chiral ionic liquids. chromatographyonline.comnih.gov Chiral Ligand Exchange Capillary Electrophoresis (CLE-CE) is a specific mode used for amino acids, where a complex of a metal ion and a chiral ligand is used to achieve separation. chromatographyonline.com This method relies on the differential stability of the ternary complexes formed between the central metal ion, the chiral ligand, and each enantiomer of the analyte. chromatographyonline.comchromatographyonline.com

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the molecule's geometry, stability, and electronic characteristics. For the parent compound, indole-3-acetic acid, theoretical studies have been conducted to investigate its conformational properties and vibrational spectra. nih.gov

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting a molecule's reactivity. It maps the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 1H-Indole-3-acetic acid, a-amino-7-chloro-, the electronegative chlorine atom and the amino and carboxylic acid groups would create a complex MEP surface, guiding its non-covalent interactions. Reactivity descriptors, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, would further quantify its chemical reactivity and kinetic stability. Currently, specific MEP maps and reactivity descriptor data for this compound are not available in the literature. Studies on the parent 1H-indole-3-acetic acid have utilized MEP maps to analyze reactivity, intramolecular weak interactions, charge delocalization, and structure stabilization. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in drug discovery and for understanding the molecular basis of a compound's biological activity.

To understand the potential biological targets of 1H-Indole-3-acetic acid, a-amino-7-chloro-, docking studies would be essential. These simulations would predict how the molecule fits into the binding sites of various proteins and estimate the binding affinity, often expressed as a binding energy score. While docking studies have been performed for indole-3-acetic acid with proteins like horseradish peroxidase nih.gov and for amino acid conjugates of IAA with human serum albumin nih.gov, no such studies have been published for the 7-chloro-α-amino derivative.

Following the prediction of a binding mode, a detailed analysis of the interactions between the ligand and the protein's amino acid residues is performed. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. Such an analysis for 1H-Indole-3-acetic acid, a-amino-7-chloro- would reveal which residues are critical for its binding to a potential target. This information is currently unavailable due to the lack of specific docking studies. In a study of indole-3-acetic acid with horseradish peroxidase, hydrogen bond formation and hydrophobic interactions were shown to contribute to the stability of the complex. nih.gov

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-protein complex, allowing for the study of its behavior over time. These simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of the biological system. An MD simulation of a 1H-Indole-3-acetic acid, a-amino-7-chloro- -protein complex would allow for the assessment of the stability of the binding pose predicted by docking, the analysis of conformational changes in the protein upon ligand binding, and the calculation of binding free energies. To date, no molecular dynamics simulation studies have been reported for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1H-Indole-3-acetic acid, α-amino-7-chloro-, QSAR studies are pivotal in predicting its potential efficacy and in guiding the synthesis of more potent analogs.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for 1H-Indole-3-acetic acid, α-amino-7-chloro- and its analogs involves a systematic approach that begins with the compilation of a dataset of structurally related compounds with experimentally determined biological activities. While direct QSAR studies on this specific compound are not extensively documented, principles from related series of substituted indole-3-acetic acids and other chloro-substituted heterocyclic compounds are applied to construct robust predictive models.

These models are typically developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms. The goal is to create an equation that quantitatively describes the relationship between the molecular descriptors and the biological response.

For instance, a hypothetical QSAR model for a series of analogs of 1H-Indole-3-acetic acid, α-amino-7-chloro- might take the following form:

Biological Activity (log 1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where 'C' is the concentration of the compound required to produce a specific biological effect, and the descriptors represent various physicochemical properties of the molecules.

The predictive power of these models is rigorously validated using both internal and external validation techniques to ensure their reliability for forecasting the activity of new, unsynthesized compounds.

Identification of Structural Descriptors Contributing to Activity

A critical aspect of QSAR modeling is the identification of molecular descriptors that have a significant impact on the biological activity of 1H-Indole-3-acetic acid, α-amino-7-chloro-. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

Steric Descriptors: The size and shape of the molecule are paramount for its interaction with a biological target. For 1H-Indole-3-acetic acid, α-amino-7-chloro-, steric descriptors like molar refractivity (MR) and Taft steric parameters (Es) for the substituents are important. The α-amino group, in particular, adds a chiral center and specific steric bulk that can significantly influence the compound's orientation within a binding pocket.

Topological Descriptors: These descriptors describe the connectivity and branching of the molecule. Indices such as the Kier & Hall connectivity indices and the Wiener index can capture subtle structural differences that influence biological activity.

The following interactive data table summarizes key structural descriptors and their potential influence on the biological activity of 1H-Indole-3-acetic acid, α-amino-7-chloro- and its analogs, based on general principles observed in related QSAR studies.

| Descriptor Category | Specific Descriptor | Structural Feature Represented | Potential Influence on Biological Activity |

| Electronic | Hammett Constant (σ) | Electron-withdrawing/donating nature of the 7-chloro substituent. | Modulates the electronic density of the indole (B1671886) ring, affecting receptor interactions. |

| Dipole Moment | Overall polarity and charge distribution of the molecule. | Influences solubility and the ability to form electrostatic interactions with the target. | |

| Steric | Molar Refractivity (MR) | Volume and polarizability of the α-amino group and other substituents. | Determines the fit of the molecule into the binding site of a receptor. |

| Taft Steric Parameter (Es) | Bulkiness of the substituents on the side chain. | Can lead to steric hindrance or favorable van der Waals interactions. | |

| Hydrophobic | Partition Coefficient (log P) | Lipophilicity of the entire molecule. | Affects membrane permeability and binding to hydrophobic pockets of the target. |

| Topological | Connectivity Indices | Atom connectivity and branching. | Captures the overall shape and size of the molecule in a numerical format. |

Through the systematic analysis of these descriptors, QSAR models can provide valuable insights into the structure-activity landscape of 1H-Indole-3-acetic acid, α-amino-7-chloro-, thereby guiding the rational design of new derivatives with enhanced biological profiles.

Applications As a Research Tool and Chemical Probe

Utilization in Plant Developmental Biology Research

In the field of plant biology, this compound is instrumental in dissecting the complex processes that govern plant growth and development. Its application provides insights into hormonal balance and the cellular effects of halogenated molecules.

Auxin, with indole-3-acetic acid (IAA) as its primary representative, is a critical plant hormone that regulates nearly all aspects of plant growth and development, including cell division, elongation, and differentiation. nih.govbiologists.com The regulation of auxin levels, known as auxin homeostasis, is crucial for proper development. nih.gov 1H-Indole-3-acetic acid, α-amino-7-chloro-, being a chlorinated tryptophan, serves as a precursor analog to study the biosynthesis of chlorinated auxins. mdpi.comnih.gov

Research has shown that plants can metabolize chlorinated tryptophan derivatives into their corresponding chlorinated IAA forms. nih.gov For instance, when Arabidopsis thaliana is supplied with 7-chloro-tryptophan, it can synthesize 7-chloro-IAA. nih.gov This allows researchers to trace the metabolic fate of the chlorinated precursor and understand how the plant's enzymatic machinery handles halogenated substrates.

Studies on pea (Pisum sativum) have identified that the potent natural auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), is synthesized from 4-chlorotryptophan through the indole-3-pyruvic acid pathway. nih.govumn.edutandfonline.com By using analogs like 7-chloro-tryptophan, scientists can probe the specificity and flexibility of the enzymes in this pathway, such as tryptophan aminotransferases. nih.govnih.gov The presence of the chlorine atom can alter the compound's stability and activity, sometimes resulting in a stronger or more persistent auxin effect compared to the non-halogenated IAA. mdpi.com This makes it a useful tool to perturb auxin signaling pathways and observe the resulting developmental changes, helping to elucidate the roles of specific signaling components. mdpi.comoup.com

Table 1: Effects of Chlorinated Indole (B1671886) Derivatives on Plant Root Growth

| Compound | Optimal Growth Concentration | Inhibitory Concentration | Reference |

|---|---|---|---|

| Indole-3-acetic acid (IAA) | 1 nM | > 100 nM | nih.gov |

| 4-Cl-IAA | 0.1 nM | > 100 nM | nih.gov |

| 5-Cl-IAA | 0.1 nM | > 100 nM | nih.gov |

| 6-Cl-IAA | 0.1 nM | > 100 nM | nih.gov |

| 7-Cl-IAA | 0.1 nM | 1 µM | nih.gov |

The introduction of halogenated compounds into plant systems allows for the study of specific cellular responses that might differ from those elicited by endogenous, non-halogenated molecules. mpg.de Plant cells react to both friendly and hostile microbes through a series of dynamic cellular changes, including cytoskeletal reorganization and vesicle trafficking. mpg.de The application of halogenated indole derivatives can trigger these response pathways, providing a means to study the underlying molecular mechanisms.

When plants are treated with chlorinated auxins, they exhibit a range of physiological responses. At very low concentrations, these compounds can promote growth, similar to natural auxin. nih.gov However, at higher concentrations, they often become inhibitory. nih.gov Notably, 7-Cl-IAA shows a different inhibitory profile compared to other chlorinated versions and IAA itself, suggesting a unique interaction with the cellular machinery. nih.gov This differential response is valuable for identifying the specific receptors and signaling components that distinguish between various auxin forms. The study of how plant cells metabolize, conjugate, and transport these halogenated molecules provides a clearer picture of the plant's detoxification and homeostatic mechanisms. nih.gov

Applications in Microbial Biochemistry and Pathogenesis Studies

The indole ring is a common motif in microbial signaling. Halogenated derivatives like 1H-Indole-3-acetic acid, α-amino-7-chloro- are used to investigate microbial processes, including community behavior and metabolism.

Bacterial biofilms are structured communities of cells that are notoriously resistant to antibiotics. nih.gov Indole and its derivatives are known signaling molecules in bacteria that can influence biofilm formation. nih.gov Research has shown that tryptophan isomers can inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. nih.govresearchgate.netias.ac.in

By introducing 7-chloro-tryptophan, researchers can study how this modification affects the signaling pathways that regulate biofilm development. The chlorine atom can alter the molecule's binding affinity to bacterial receptors or enzymes involved in processing the signal, potentially leading to either enhanced or inhibited biofilm formation. nih.gov This provides a chemical probe to dissect the structure-function relationships of the proteins that recognize indole-based signals, which can be crucial for developing anti-biofilm strategies. frontiersin.org

Many gut microbes can metabolize tryptophan into various bioactive compounds, including indole and IAA, which play a role in the gut-brain axis. nih.govmdpi.commdpi.com Some bacteria, such as Pseudomonas, possess metabolic pathways to degrade tryptophan and its derivatives. nih.govnih.gov

Studies using 7-chloro-DL-tryptophan with Pseudomonas pyrrocinia have shown that the bacterium can metabolize it into a series of chlorinated indole compounds, including 7-chloroindole-3-acetic acid and 7-chloroindole-3-carboxylic acid. nih.gov This demonstrates the capability of microbial enzymes to process halogenated substrates. Using 1H-Indole-3-acetic acid, α-amino-7-chloro- as a substrate allows scientists to identify and characterize the specific enzymes, such as tryptophan transaminase, involved in these metabolic pathways. nih.gov Understanding how microbes metabolize such compounds is important for fields ranging from bioremediation to understanding the complex chemical interplay within the gut microbiome. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Complete Biosynthetic Pathways for α-Amino-Substituted Indole-3-acetic Acids

A significant gap in our understanding is the natural origin, if any, of α-amino-substituted indole-3-acetic acids. While the primary biosynthetic pathways for IAA are well-documented, proceeding from tryptophan via intermediates like indole-3-pyruvic acid (IPyA), it is unknown how an α-amino group might be incorporated. nih.govnih.govresearchgate.net

Future research must address several key questions:

Identification of Key Enzymes: Do dedicated aminotransferases exist that specifically act on a chlorinated indole-3-pyruvic acid precursor? Alternatively, could a post-synthesis modification occur, where an enzyme attaches an amino group directly to the α-carbon of 7-chloro-IAA? Identifying the genes encoding such putative enzymes will be paramount.

Precursor Molecules: Is tryptophan the primary precursor for this compound, or do alternative pathways exist? Studies involving stable isotope labeling could trace the metabolic flow from various potential precursors to the final product in organisms found to produce it. plos.org

Regulation of Biosynthesis: How is the production of this compound regulated at the genetic and enzymatic level? Understanding its regulatory network will provide clues about its physiological role, whether as a primary signaling molecule, a metabolic intermediate, or a storage form.

Elucidating these pathways will not only reveal the origins of this specific molecule but could also uncover novel enzymatic functions and metabolic networks in plants and microbes.

Discovery of Novel Biological Targets Beyond Canonical Auxin Receptors

The canonical auxin signaling pathway involves the perception of IAA by the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors. chinbullbotany.comnih.gov However, the existence of non-canonical auxin signaling pathways is becoming increasingly apparent, involving alternative receptors and downstream components. nih.govnih.gov The unique structure of 1h-Indole-3-acetic acid, α-amino-7-chloro- makes it an ideal candidate for exploring these alternative pathways.

Key research objectives include:

Screening for Non-Canonical Interactions: Investigating whether the compound interacts with known non-canonical receptors, such as transmembrane kinases (TMKs) or the ARF protein ETTIN, which can be directly modulated by auxin. nih.govuea.ac.uk

Identifying Novel Receptors: Utilizing the compound as a chemical probe in biochemical assays (e.g., affinity chromatography) to pull down and identify previously unknown binding partners from plant or microbial protein extracts.

Characterizing Downstream Signaling: Once a novel target is identified, research must focus on the downstream signaling cascade. This includes identifying interacting proteins, secondary messengers, and target genes that are modulated by the compound's binding to its receptor. The rapid physiological responses induced by some auxins, which are too fast to be explained by transcriptional changes, suggest that novel, non-transcriptional pathways await discovery. nih.gov

The table below summarizes the key differences between the established canonical pathway and potential non-canonical targets that warrant investigation.

| Feature | Canonical Auxin Signaling | Potential Non-Canonical Targets |

| Primary Receptor | TIR1/AFB F-box proteins (nuclear) chinbullbotany.com | Transmembrane Kinases (TMKs), ETTIN (ARF3), Cytosolic TIR1, other unknown proteins nih.govuea.ac.uk |

| Mechanism | Ubiquitin-mediated degradation of Aux/IAA repressors nih.gov | Direct modulation of transcription factor activity, activation of ion channels, kinase cascades nih.govuea.ac.uk |

| Cellular Location | Primarily nucleus nih.gov | Plasma membrane, cytosol, nucleus nih.govnih.gov |

| Response Time | Slower (minutes to hours), dependent on transcription and translation | Faster (seconds to minutes), can be independent of transcription nih.gov |

Advanced Computational Approaches for Rational Design of Indole-based Chemical Probes